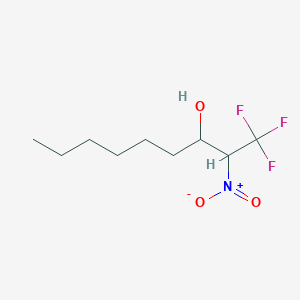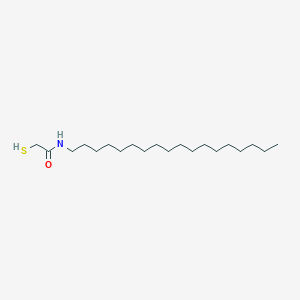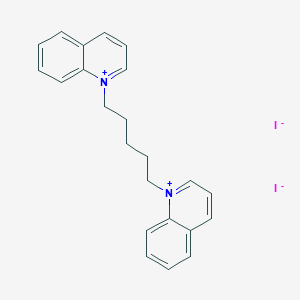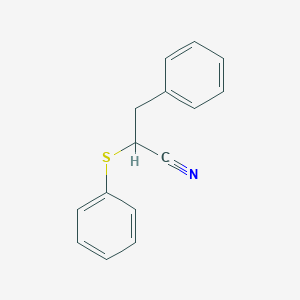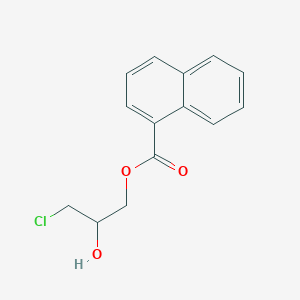
3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, substituted with a chloro group, a hydroxypropyl group, and a carboxylate group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate typically involves the following steps:
Naphthalene Derivative Preparation: The starting material, naphthalene, is first functionalized to introduce the carboxylate group at the 1-position. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxypropylation: The introduction of the hydroxypropyl group can be carried out through a nucleophilic substitution reaction. The naphthalene-1-carboxylate is reacted with an epoxide, such as propylene oxide, under basic conditions to yield the hydroxypropyl derivative.
Chlorination: The final step involves the chlorination of the hydroxypropyl group. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-Chloro-2-oxopropyl naphthalene-1-carboxylate.
Reduction: Formation of 3-Hydroxy-2-hydroxypropyl naphthalene-1-carboxylate.
Substitution: Formation of 3-Substituted-2-hydroxypropyl naphthalene-1-carboxylate derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-hydroxypropyl benzene-1-carboxylate: Similar structure but with a benzene ring instead of a naphthalene ring.
2-Hydroxypropyl naphthalene-1-carboxylate: Lacks the chloro group.
3-Chloro-2-methoxypropyl naphthalene-1-carboxylate: Contains a methoxy group instead of a hydroxy group.
Uniqueness
3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate is unique due to the presence of both a chloro and a hydroxypropyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
109573-60-6 |
|---|---|
Fórmula molecular |
C14H13ClO3 |
Peso molecular |
264.70 g/mol |
Nombre IUPAC |
(3-chloro-2-hydroxypropyl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C14H13ClO3/c15-8-11(16)9-18-14(17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,16H,8-9H2 |
Clave InChI |
NWQHXDZCHLLGOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
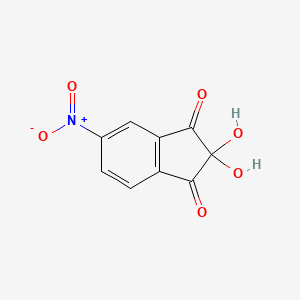
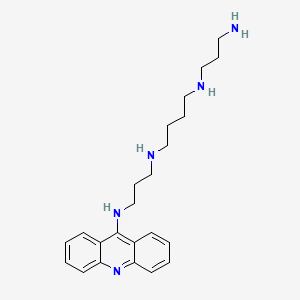
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
